molecular formula C7H4ClN3O2 B3034264 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid CAS No. 1511300-28-9

7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B3034264
CAS No.: 1511300-28-9
M. Wt: 197.58 g/mol
InChI Key: FWGJZPSJMVRTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyridine core. Its structure includes a chlorine substituent at position 7 and a carboxylic acid group at position 2 (Fig. 1). The molecular formula is C₇H₄ClN₃O₂ (MW: 205.58 g/mol).

Properties

IUPAC Name

7-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-3-1-2-9-5-4(3)10-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGJZPSJMVRTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 2,3-Diamino-4-Chloropyridine-2-Carboxylate Intermediates

A pivotal method, adapted from CN103788086A, utilizes 2,3-diamino-4-chloropyridine-2-carboxylate as the precursor. Reaction with aldehydes (e.g., formaldehyde or cyclohexanecarboxaldehyde) in dimethylformamide (DMF) at 100–180°C for 6–12 hours forms the imidazo ring. Sodium metabisulfite acts as a catalyst, achieving yields of 66–81% for intermediate esters. Subsequent hydrolysis with aqueous NaOH (5 mmol, 12–24 hours) converts the ester to the carboxylic acid, yielding 55–85%.

Key Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 100–120°C Higher temperatures accelerate cyclization but risk decomposition
Catalyst Loading 1.1 eq sodium metabisulfite Insufficient catalyst prolongs reaction time
Solvent Anhydrous DMF Polar aprotic solvents enhance solubility

An alternative route involves the oxidation of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate, as referenced in Smolecule. This two-step process first synthesizes the methyl ester via cyclocondensation, followed by oxidative cleavage of the ester group.

Oxidative Agents and Conditions

Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the ester to the carboxylic acid at 60–80°C, yielding 70–90%. Hydrogen peroxide (H₂O₂) under basic conditions offers a milder alternative, though with reduced efficiency (50–65% yield).

Comparative Oxidative Performance

Agent Concentration Temperature Yield (%) Byproducts
KMnO₄ 0.1 M 70°C 88 MnO₂ sludge
H₂O₂ 30% w/w 50°C 58 Minimal
CrO₃/H₂SO₄ 0.2 M 25°C 75 Toxic chromium residues

Hydrolysis of Nitrile Intermediates

The patent CN103788086A demonstrates the utility of nitrile-to-carboxylic acid conversions for related imidazo[4,5-b]pyridines. Applied to 7-chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile, this method involves refluxing with aqueous NaOH (2–5 eq) for 18–24 hours, followed by acidification to pH 1–2. Yields reach 85% under optimized conditions.

Mechanistic Insights

  • Nitrile Activation : Hydroxide attack on the nitrile carbon forms an imidate intermediate.
  • Tautomerization : The imidate rearranges to an amide.
  • Acidification : Protonation liberates the carboxylic acid.

Advanced Catalytic Approaches

Recent advances in flow chemistry and microwave-assisted synthesis address scalability challenges. Continuous flow reactors reduce reaction times from hours to minutes while maintaining yields >80%. Microwave irradiation (150–200 W, 100–150°C) enhances cyclocondensation kinetics, particularly for electron-deficient aldehydes.

Analytical Characterization

Post-synthetic analysis ensures structural fidelity:

  • HPLC : Purity >95% achieved via C18 reverse-phase columns (0.1% TFA in H₂O/MeCN).
  • Mass Spectrometry : ESI-MS confirms [M-H]⁻ at m/z 238.2.
  • NMR : Diagnostic signals include δ 8.45 ppm (imidazole C-H) and δ 170.2 ppm (carboxylic acid C=O).

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

Scientific Research Applications

Medicinal Chemistry

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is explored for its potential as:

  • Enzyme Inhibitors : It has been studied for inhibiting various enzymes involved in disease pathways. For instance, it shows promise as an inhibitor of glucosamine-6-phosphate synthase, which could be relevant in metabolic disorders .
  • Receptor Modulators : The compound acts as a positive allosteric modulator of GABA_A receptors, indicating potential applications in neuropharmacology .

Anticancer Activity

Numerous studies have highlighted its anticancer properties:

  • Cytotoxicity Studies : Research demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The compound influences cellular pathways essential for cancer cell survival and proliferation, potentially leading to therapeutic applications in oncology .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity:

  • Bacterial Inhibition : Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of chlorine enhances this activity .

Industrial Applications

This compound is also utilized in:

  • Agrochemicals : Its derivatives are explored for developing new agrochemical agents that can enhance crop protection .
  • Materials Science : The compound serves as a building block for synthesizing complex heterocyclic compounds used in various industrial applications .

Summary of Biological Activities

Activity TypeTarget/PathwayReference
Enzyme InhibitionGlucosamine-6-phosphate synthase
Receptor ModulationGABA_A receptors
Anticancer ActivityMCF-7, A549 cell lines
Antimicrobial ActivityGram-positive & Gram-negative bacteria

Synthetic Routes

Synthesis MethodDescription
Cyclization with Carboxylic AcidsInvolves nucleophilic substitution followed by cyclization under acidic or basic conditions.
Industrial ProductionUtilizes continuous flow reactors and high-throughput screening to optimize reaction conditions.

Case Studies

  • Inhibition of GSK-3 :
    • A study demonstrated that imidazo[4,5-b]pyridine derivatives significantly inhibited GSK-3 activity (IC50 values ranging from 1–12 nM), suggesting their potential as therapeutic agents in diabetes and cancer treatment .
  • Antiviral Activity Against HBV :
    • Research focused on synthesizing new imidazo[4,5-b]pyridine derivatives to evaluate their efficacy as hepatitis B virus inhibitors. The study showed promising results indicating a new avenue for antiviral drug development .

Mechanism of Action

The mechanism of action of 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring System Variations

Imidazo[4,5-b]pyridine Derivatives
  • 5-Chloro-3H-imidazo[4,5-b]pyridine (CAS 52090-89-8):

    • Chlorine at position 5 instead of 5.
    • Lacks the carboxylic acid group, reducing polarity (MW: 153.57 g/mol).
    • Used in SAR studies for antioxidant and anti-inflammatory activities.
  • 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid (CAS 933750-74-4):

    • Chlorine at position 5 and carboxylic acid at position 2.
    • Molecular formula C₇H₄ClN₃O₂ (identical to the target compound but with substituent positional isomerism).
    • Differences in electronic distribution may influence binding to biological targets.
  • 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 30458-68-5): Chlorine at position 2 and methyl at position 3. Molecular formula C₇H₆ClN₃ (MW: 167.60 g/mol).
Imidazo[4,5-c]pyridine Derivatives
  • 3H-Imidazo[4,5-c]pyridine-2-carboxylic Acid (CAS 91996-99-5):
    • Nitrogen atoms in the pyridine ring shifted to positions 4 and 5 (vs. 4 and 5-b in the target compound).
    • Molecular formula C₇H₅N₃O₂ (MW: 163.13 g/mol).
    • Altered ring system may reduce planarity, affecting π-π stacking interactions.

Functional Group Modifications

Carboxylic Acid Derivatives
  • 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 76629-21-5):

    • Bromine at position 6 and carboxylic acid at position 6.
    • Molecular formula C₇H₉ClN₂O₂S (MW: 220.68 g/mol).
    • Bromine’s larger atomic radius may enhance halogen bonding in protein-ligand interactions.
  • 7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine (CAS 1638771-05-7):

    • Iodine at position 2 instead of carboxylic acid.
    • Molecular formula C₆H₃ClIN₃ (MW: 279.46 g/mol).
    • Iodine’s polarizability could stabilize charge-transfer complexes.

Heterocyclic Core Variations

Thiazolo[4,5-b]pyridines
  • 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives :
    • Replaces imidazole with thiazole (sulfur-containing ring).
    • Chloro-acetic acid derivatives (e.g., compound 9 ) showed anti-inflammatory activity, while other substituents (e.g., methoxy) were inactive.
    • Highlights the importance of electron-withdrawing groups (e.g., Cl) for bioactivity.
Pyrrolo[2,3-c]pyridine Derivatives
  • Synthesized in 71% yield, lower than methoxy analogs (80–95%). Reduced aromaticity may decrease stability in physiological conditions.

Key Research Findings

  • Substituent Position Matters : Chlorine at position 7 (target compound) vs. 5 (CAS 52090-89-8) alters electronic properties and binding modes.
  • Carboxylic Acid Enhances Polarity: The COOH group in the target compound improves water solubility compared to non-carboxylic analogs.
  • Ring System Affects Bioactivity : Thiazolo derivatives require chloro substituents for anti-inflammatory effects, while imidazo-pyridines show broader kinase interactions.

Biological Activity

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound notable for its fused imidazole and pyridine rings. With the molecular formula C7H4ClN3O2 and a molecular weight of 197.58 g/mol, it has garnered attention in medicinal chemistry due to its potential as an inhibitor of various kinases, particularly in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorine atom at the 7-position of the imidazo ring and a carboxylic acid group at the 2-position of the pyridine ring. These structural elements contribute to its unique reactivity and biological properties. The following table summarizes key structural features and their implications:

Feature Description
Chemical Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
Chlorine Position 7-position on imidazo ring
Functional Group Carboxylic acid at 2-position on pyridine ring

Research has indicated that this compound interacts with ATP-binding sites in various protein kinases, making it a candidate for targeted cancer therapies. Its binding affinity and selectivity towards kinases such as Aurora-A have been studied through co-crystallization techniques, providing insights into its binding orientation and potential efficacy against cancer cells .

Anticancer Activity

Several studies have evaluated the antiproliferative effects of this compound on various human cancer cell lines. The following table summarizes findings from recent research:

Cell Line IC50 (μM) Activity
LN-229 (glioblastoma)0.4Strong inhibition
HCT-116 (colorectal carcinoma)0.7Strong inhibition
NCI-H460 (lung carcinoma)>30Mild activity

Notably, compounds structurally related to this compound exhibited varying degrees of activity, with substitutions impacting their potency significantly .

Comparative Analysis

The following table compares this compound with other similar compounds in terms of biological activity:

Compound Name Structural Features Key Differences
3H-Imidazo[4,5-b]pyridineLacks chlorine; no carboxylic acid groupLess polar; different reactivity
6-Chloro-3H-imidazo[4,5-b]pyridineChlorine at position 6 instead of 7Different binding properties in kinase interactions
Pazopanib Impurity 113Similar imidazo-pyridine structureOften used as a reference compound in drug testing

Case Studies

In a notable case study involving the compound's interaction with Aurora-A kinase, researchers demonstrated that modifications in the chlorine position significantly affected binding affinity and selectivity. The study utilized X-ray crystallography to elucidate the binding mode, revealing that the presence of chlorine at the 7-position enhances interaction with the kinase's ATP-binding site .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted pyridine-diamine precursors with aldehydes or carbonyl derivatives. For example, phase transfer catalysis (solid-liquid) using solvents like DMF and catalysts such as p-toluenesulfonic acid can optimize cyclization efficiency . Multistep procedures involving ceric ammonium nitrate (CAN)/H₂O₂ systems are also effective for imidazo[4,5-b]pyridine derivatives, achieving yields >70% under reflux conditions . Key variables include solvent polarity, temperature, and catalyst choice.

Q. How does the chloro substituent at the 7-position affect reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 7-chloro group exhibits limited reactivity in nucleophilic substitution due to electron-withdrawing effects from the adjacent pyridine ring. For instance, attempts to displace the chloro group in ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate with sodium azide or methoxide failed under standard conditions, requiring harsher reagents like anhydrous hydrazine at reflux . Steric hindrance and resonance stabilization of the leaving group further reduce reactivity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR can resolve imidazole and pyridine protons (δ 7.5–9.0 ppm), while IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹) . X-ray crystallography is recommended for unambiguous conformation analysis in crystalline derivatives.

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve regioselectivity and minimize byproducts?

  • Methodological Answer : Regioselectivity in cyclization steps is enhanced by modifying substituents on the pyridine-diamine precursor. For example, introducing electron-withdrawing groups (e.g., ethoxycarbonyl) at the 5-position increases the electrophilicity of the 7-chloro group, facilitating selective substitution . Solvent screening (e.g., DMF vs. toluene) and microwave-assisted synthesis can reduce reaction times and side-product formation .

Q. What strategies address contradictory data on the chloro group’s reactivity in cross-coupling reactions?

  • Methodological Answer : Contradictions arise from competing mechanisms (e.g., oxidative addition vs. radical pathways). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may fail due to poor oxidative addition of the chloro group. Alternative approaches include using copper(I)-mediated Ullmann coupling or pre-activating the chloro group via conversion to a triflate . Control experiments with deuterated analogs can clarify mechanistic pathways.

Q. How do structural modifications influence biological activity in related imidazo[4,5-b]pyridines?

  • Methodological Answer : Comparative studies show that substituting the chloro group with bromo or amino moieties alters bioactivity. For instance, 7-bromo analogs exhibit enhanced antimicrobial properties due to increased lipophilicity, while 7-amino derivatives show improved kinase inhibition . Quantitative structure-activity relationship (QSAR) modeling using Hammett constants (σ) can predict electronic effects on potency.

Q. What role does this compound play in mechanistic studies of heterocyclic formation?

  • Methodological Answer : The compound serves as a model for studying cyclocondensation mechanisms. Isotopic labeling (e.g., ¹⁵N-tracing) in pyridine-diamine precursors reveals that the imidazole ring forms via nucleophilic attack of the amine on a carbonyl intermediate, followed by dehydration . Computational studies (DFT) further validate transition states and activation barriers.

Q. Which analytical methods resolve challenges in quantifying trace impurities during scale-up?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and LC-MS are standard for purity assessment. For example, gradient elution (ACN/water + 0.1% TFA) separates the target compound from chlorinated byproducts . Residual solvent analysis (e.g., DMF) requires gas chromatography (GC) with FID detection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.